Cas no 829-20-9 (2',4'-Dimethoxyacetophenone)

2',4'-Dimethoxyacetophenone structure
2',4'-Dimethoxyacetophenone structure
Nome del prodotto:2',4'-Dimethoxyacetophenone
Numero CAS:829-20-9
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00008727
CID:40027
PubChem ID:70016

2',4'-Dimethoxyacetophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2,4-Dimethoxyphenyl)ethanone
    • 2',4'-Dimethoxyacetophenone
    • 2 ,4 -Dimethoxyacetophenone
    • 2,4′-Dimethoxyacetophenone
    • 1-(2,4-Dimethoxyphenyl)ethan-1-one
    • 2,4-Dimethoxyacetophenone
    • Ethanone, 1-(2,4-dimethoxyphenyl)-
    • PEONOL METHYL ETHER
    • VQTDPCRSXHFMOL-UHFFFAOYSA-N
    • Q63395470
    • 1-acetyl-2,4-dimethoxybenzene
    • Acetophenone, 2',4'-dimethoxy-
    • NSC46645
    • PubChem10582
    • 2`,4`-Dimethoxyacetophenone
    • Resacetophenone dimethyl ether
    • 2',4'-dimethoxy-acetophenone
    • VQTDPCRSXHFMOL-UHFFFAOYSA-
    • KS
    • 1-(2,4-Dimethoxyphenyl)ethanone (ACI)
    • Acetophenone, 2,4-dimethoxy- (3CI)
    • Acetophenone, 2′,4′-dimethoxy- (6CI, 7CI, 8CI)
    • 2′,4′-Dimethoxyacetophenone
    • 4-Acetyl-1,3-dimethoxybenzene
    • NSC 46645
    • EN300-16135
    • CS-W021196
    • DTXSID70232073
    • 829-20-9
    • SY015389
    • 2',4'-Dihydroxyacetophenone, dimethyl ether
    • NS00010809
    • D2030
    • STR06915
    • 5ASM4Y5MBX
    • BP-12734
    • SR-05000002414-1
    • SCHEMBL246262
    • F0001-2122
    • 1-(2,4-Dimethoxy-phenyl)-ethanone
    • CHEMBL3039420
    • CCG-214744
    • W-104155
    • FT-0633006
    • InChI=1/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3
    • EINECS 212-587-2
    • Z54850161
    • PS-3811
    • AI3-10505
    • NSC-46645
    • UNII-5ASM4Y5MBX
    • CHEBI:167428
    • AC-2999
    • AC1203
    • MFCD00008727
    • 2',4'-Dimethoxyacetophenone, 97%
    • AM10628
    • SDCCGMLS-0066943.P001
    • AKOS000119028
    • SR-05000002414
    • 2',4'-Dimethoxyacetophenone; 1-(2,4-Dimethoxyphenyl)ethan-1-one
    • DB-019962
    • 2 inverted exclamation mark ,4 inverted exclamation mark -Dimethoxyacetophenone
    • STL301369
    • BBL027722
    • MDL: MFCD00008727
    • Inchi: 1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3
    • Chiave InChI: VQTDPCRSXHFMOL-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1C(OC)=CC(OC)=CC=1

Proprietà calcolate

  • Massa esatta: 180.07900
  • Massa monoisotopica: 180.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 179
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 2
  • Carica superficiale: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 35.5

Proprietà sperimentali

  • Colore/forma: Cristalli gialli.
  • Densità: 1.1272 (rough estimate)
  • Punto di fusione: 39.0 to 42.0 deg-C
  • Punto di ebollizione: 297°C(lit.)
  • Punto di infiammabilità: Fahrenheit: >235,4 ° f
    Celsius: >113 ° c
  • Indice di rifrazione: 1.5430 (estimate)
  • PSA: 35.53000
  • LogP: 1.90640
  • Solubilità: Non determinato
  • FEMA: 3475
  • Sensibilità: Light Sensitive

2',4'-Dimethoxyacetophenone Informazioni sulla sicurezza

2',4'-Dimethoxyacetophenone Dati doganali

  • CODICE SA:2914509090
  • Dati doganali:

    Codice doganale cinese:

    2914509090

    Panoramica:

    291450990 Ketoni contenenti altri gruppi contenenti ossigeno. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    HS: 291450990 altri chetoni con altra funzione ossigeno IVA: 17,0% Tasso di sconto fiscale: 9,0% Condizioni di supervisione: nessuna tariffa MFN: 5,5% Tariffa generale: 30,0%

2',4'-Dimethoxyacetophenone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-16135-1.0g
1-(2,4-dimethoxyphenyl)ethan-1-one
829-20-9 95.0%
1.0g
$26.0 2025-03-21
Chemenu
CM255204-500g
1-(2,4-Dimethoxyphenyl)ethanone
829-20-9 95+%
500g
$429 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SP672-1g
2',4'-Dimethoxyacetophenone
829-20-9 97%
1g
46.0CNY 2021-08-06
TRC
D525613-100mg
2',4'-Dimethoxyacetophenone
829-20-9
100mg
$ 65.00 2022-06-05
eNovation Chemicals LLC
D957047-100g
1-(2,4-Dimethoxyphenyl)ethanone
829-20-9 97%
100g
$135 2024-06-07
TRC
D525613-500mg
2',4'-Dimethoxyacetophenone
829-20-9
500mg
$ 80.00 2022-06-05
Apollo Scientific
OR1525-1g
2',4'-Dimethoxyacetophenone
829-20-9 98%
1g
£15.00 2025-02-19
Apollo Scientific
OR1525-5g
2',4'-Dimethoxyacetophenone
829-20-9 98%
5g
£17.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067708-100g
1-(2,4-Dimethoxyphenyl)ethanone
829-20-9 97%
100g
¥924.00 2024-07-28
Enamine
EN300-16135-0.25g
1-(2,4-dimethoxyphenyl)ethan-1-one
829-20-9 95.0%
0.25g
$19.0 2025-03-21

2',4'-Dimethoxyacetophenone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Acetone ,  Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ;  56 °C; 6 h, 56 °C
Riferimento
Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols
Levy, Roy; et al, Catalysis Communications, 2009, 11(4), 298-301

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
Riferimento
Facile transformation of N,N-dimethylhydrazones and tosylhydrazones to ketones with dimethyl sulfate and potassium carbonate
Kamal, Ahmed; et al, Synthetic Communications, 1998, 28(21), 3927-3931

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: N,N-Dibromobenzenesulfonamide Solvents: Carbon tetrachloride ;  30 min, rt
Riferimento
N,N-dibromobenzenesulfonamide as a reagent for oxidative cleavage of oximes to their parent carbonyl compounds under non-aqueous and aprotic conditions
Tajbakhsh, Mahmood; et al, Journal of Chemical Research, 2004, (2), 141-142

Metodo di produzione 4

Condizioni di reazione
1.1 4 h, 393 K
Riferimento
Synthesis of industrially important aromatic and heterocyclic ketones using hierarchical ZSM-5 and Beta zeolites
Kore, Rajkumar; et al, Applied Catalysis, 2015, 493, 129-141

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium (solid-supported) Solvents: Toluene ;  5 h, 110 °C
Riferimento
Solid-supported Pd(0): an efficient heterogeneous catalyst for aerobic oxidation of benzyl alcohols into aldehydes and ketones
Bandna; et al, Tetrahedron Letters, 2011, 52(38), 4954-4956

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, indium(3+) salt (3:1) Solvents: Nitromethane ;  2 h, reflux
Riferimento
Catalysis of the acylation of aromatic derivatives by metallic tosylates
Morizur, Vincent; et al, Tetrahedron, 2015, 71(38), 6813-6817

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 44 h, reflux
Riferimento
Peptoid Helix Displaying Flavone and Porphyrin: Synthesis and Intramolecular Energy Transfer
Yang, Woojin; et al, Journal of Organic Chemistry, 2020, 85(3), 1392-1400

Metodo di produzione 8

Condizioni di reazione
1.1 -
2.1 Catalysts: Sodium bicarbonate
Riferimento
The chemistry of nitrilium salts. Part 3. The importance of triazinium salts in Houben-Hoesch reactions catalyzed by trifluoromethanesulfonic acid
Amer, Muhannad I.; et al, Journal of the Chemical Society, 1983, (5), 1075-81

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone
Riferimento
Synthesis of acyclic and cyclic phosphonates based on substituted 2-hydroxybenzylic alcohols
Terekhova, N. V.; et al, Russian Chemical Bulletin, 2020, 69(11), 2147-2152

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: Water
Riferimento
The chemistry of nitrilium salts. Part 1. Acylation of phenols and phenol ethers with nitriles and trifluoromethanesulfonic acid
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (12), 2894-900

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Riferimento
Kolbe-Schmitt type reaction under ambient conditions mediated by an organic base
Sadamitsu, Yuta; et al, Chemical Communications (Cambridge, 2019, 55(66), 9837-9840

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
Riferimento
Facile transformation of N,N-dimethylhydrazones and tosylhydrazones to ketones with dimethyl sulfate and potassium carbonate
Kamal, Ahmed; et al, Synthetic Communications, 1998, 28(21), 3927-3931

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A novel synthesis of flavones from 2-methoxybenzoic acids
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2005, 26(9), 1461-1463

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Benzenemethanaminium, N,N,N-triethyl-, μ-chlorodecachlorodiantimonate(1-) Solvents: Nitromethane ;  20 min, reflux
Riferimento
Friedel-Crafts acylation reactions using catalytic SbCl5-TEBA complex as an efficient catalyst
Huang, An Ping; et al, Chinese Chemical Letters, 2004, 15(12), 1415-1418

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
Riferimento
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

Metodo di produzione 16

Condizioni di reazione
Riferimento
The synthesis and some reactions of N-methylnitrilium trifluoromethanesulfonate salts
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (23), 1151-3

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  rt; 12 h, rt
Riferimento
A facile deprotection of N,N-dimethylhydrazones using montmorillonite KSF as catalyst
Hosseinzadeh, Rahmam; et al, Chemistry: An Indian Journal, 2003, 1(1), 53-56

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Eosin Solvents: Acetonitrile ,  Decane ;  24 h, 25 °C
Riferimento
Visible light mediated chemo-selective oxidation of benzylic alcohols
Devari, Shekaraiah; et al, Tetrahedron Letters, 2016, 57(30), 3294-3297

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 min, pH 10, reflux
Riferimento
Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines
Giles, Robert G.; et al, Tetrahedron, 2015, 71(39), 7367-7385

Metodo di produzione 20

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0.5 - 2 h, -78 °C
1.2 Reagents: Water ,  Hydrogen ion
Riferimento
A new route for the synthesis of flavanones from 2-methoxybenzoic acids
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2005, 26(12), 2044-2046

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: N,N-Dibromobenzenesulfonamide Solvents: Carbon tetrachloride ;  30 min, 20 - 25 °C
Riferimento
Deoximation with N-Bromosulfonamides
Tajbaksh, M.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2003, 39(7), 1053-1054

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  4 h, rt
Riferimento
Synthesis of 2,5-dimethoxyethylbenzene
Chen, Guan-fan; et al, Hecheng Huaxue, 2003, 11(5), 443-444

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 65 °C
Riferimento
Synthesis of 2',4'-dimethoxychalcone derivatives and evaluation of their antitumor activities against non-small cell lung cancer
Choi, Myeong A.; et al, Yakhak Hoechi, 2016, 60(3), 135-140

Metodo di produzione 24

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Methanol
Riferimento
Action of diazomethane on hydroxy compounds and of diazomethane derivatives on phenanthraquinone
Schonberg, Alexander; et al, Journal of the Chemical Society, 1946, 746, 746-8

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Quinone Catalysts: Palladium trifluoroacetate ,  6-Methyl-2,2′-bipyridine Solvents: Dimethylformamide ;  24 h, rt → 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Palladium(II)-Catalyzed Decarboxylative Heck Arylations of Acyclic Electron-Rich Olefins with Internal Selectivity
Fardost, Ashkan; et al, Advanced Synthesis & Catalysis, 2014, 356(4), 870-878

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  3 h, rt → 80 °C
Riferimento
A mechanistic analysis of trimethylanilinium salt degradation: implications for methylation and cross-coupling applications
Washington, Jack B.; et al, ChemRxiv, 2021, 1, 1-14

Metodo di produzione 27

Condizioni di reazione
1.1 Catalysts: 4′-(4-Hydroxyphenyl)-2,2′:6′,2′′-terpyridine (reaction products with poly{[(hydroxyphenyl)methylene]-methylphosphoro…) ,  Scandium triflate ,  Phosphorodichloridothioic hydrazide, 2-[(4-hydroxyphenyl)methylene]-1-methyl-, h… (terpyridinylphenyl-terminated) Solvents: Acetonitrile ;  15 min, rt
1.2 30 min, heated
Riferimento
Efficient and recyclable rare earth-based catalysts for Friedel-Crafts acylations under microwave heating: dendrimers show the way
Perrier, Arnaud; et al, Green Chemistry, 2013, 15(8), 2075-2080

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Fluoropyridine Solvents: Dichloromethane ;  -78 °C; 10 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 1 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 2 h, reflux; reflux → rt
Riferimento
Metal-Free Intermolecular Coupling of Arenes with Secondary Amides: Chemoselective Synthesis of Aromatic Ketimines and Ketones, and N-Deacylation of Secondary Amides
Huang, Pei-Qiang; et al, Journal of Organic Chemistry, 2016, 81(19), 9020-9027

Metodo di produzione 29

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  48 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
Riferimento
Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines
Giles, Robert G.; et al, Tetrahedron, 2015, 71(39), 7367-7385

2',4'-Dimethoxyacetophenone Raw materials

2',4'-Dimethoxyacetophenone Preparation Products

2',4'-Dimethoxyacetophenone Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:829-20-9)2',4'-Dimethoxyacetophenone
Numero d'ordine:A10066
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 15:05
Prezzo ($):249.0
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:829-20-9)2,4-Dimethoxyacetophenone
Numero d'ordine:1597688
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally

2',4'-Dimethoxyacetophenone Letteratura correlata

Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
(CAS:829-20-9)
SFD1492
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:829-20-9)2,4-Dimethoxyacetophenone
sfd6240
Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta